molecular formula C18H16O4 B2657700 6-Ethyl-7-hydroxy-2-methyl-3-phenoxy-chromen-4-one CAS No. 315232-62-3

6-Ethyl-7-hydroxy-2-methyl-3-phenoxy-chromen-4-one

Cat. No.: B2657700
CAS No.: 315232-62-3
M. Wt: 296.322
InChI Key: MJBHJEHTWKAGPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-7-hydroxy-2-methyl-3-phenoxy-chromen-4-one is a synthetic coumarin derivative characterized by a chromen-4-one core with distinct substituents: an ethyl group at position 6, a hydroxyl group at position 7, a methyl group at position 2, and a phenoxy moiety at position 3 . Its molecular formula is C₁₈H₁₆O₄, with a molecular weight of 296.326 g/mol . Commercially, it is available for research purposes (e.g., Santa Cruz Biotechnology, Cat. sc-351428) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethyl-7-hydroxy-2-methyl-3-phenoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-3-12-9-14-16(10-15(12)19)21-11(2)18(17(14)20)22-13-7-5-4-6-8-13/h4-10,19H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBHJEHTWKAGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=C(C2=O)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-7-hydroxy-2-methyl-3-phenoxy-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-3-phenoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydroxylation . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-7-hydroxy-2-methyl-3-phenoxy-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Ethyl-7-hydroxy-2-methyl-3-phenoxy-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and phenoxy groups play a crucial role in its biological activity by interacting with enzymes and receptors. These interactions can lead to the modulation of various cellular processes, including apoptosis, cell proliferation, and oxidative stress responses .

Comparison with Similar Compounds

Key Compounds for Comparison :

6-Ethyl-7-methoxy-2-methyl-3-phenoxy-chromen-4-one

6-Ethyl-3-(4-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one

Neobavaisoflavone (7-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one)

6-(Substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones

Data Table :

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Biological Activities References
This compound 6-Ethyl, 7-OH, 2-Me, 3-OPh C₁₈H₁₆O₄ 296.326 Hydrophilic (OH at C7); potential antimicrobial/antioxidant activity inferred from analogs
6-Ethyl-7-methoxy-2-methyl-3-phenoxy-chromen-4-one 6-Ethyl, 7-OMe, 2-Me, 3-OPh C₁₉H₁₈O₄ 310.34 Increased lipophilicity (OMe vs. OH); reduced hydrogen bonding
6-Ethyl-3-(4-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one 6-Ethyl, 7-OH, 2-Me, 3-O(4-FPh) C₁₈H₁₅FO₄ 314.31 Electron-withdrawing F enhances aromatic ring reactivity; unknown bioactivity
Neobavaisoflavone 7-OH, 3-(4-OH-3-prenylphenyl) C₂₀H₁₈O₄ 322.4 Prenyl group improves membrane permeability; studied in Aβ42 inhibition via molecular docking
6-(Benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one 6-Benzylamino, 7-OH, 4-Me (2H-chromen-2-one) C₁₇H₁₅NO₃ 281.31 Amino substitution alters electronic profile; antimicrobial activity reported

Discussion of Key Differences

Substituent Effects :

  • Hydroxyl vs. Methoxy (C7) : The hydroxyl group in the target compound enhances hydrophilicity and hydrogen-bonding capacity compared to the methoxy analog, which is more lipophilic . This difference may influence solubility and metabolic stability.
  • Prenyl Group (Neobavaisoflavone): The 3-methylbut-2-enyl (prenyl) moiety in neobavaisoflavone increases hydrophobicity and may enhance bioavailability, as seen in flavonoids .

Biological Activity

6-Ethyl-7-hydroxy-2-methyl-3-phenoxy-chromen-4-one is a synthetic compound belonging to the chromone family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C18H16O4
  • Molecular Weight : 296.3 g/mol
  • CAS Number : 315232-62-3

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing cellular processes such as apoptosis and proliferation.
  • Receptor Modulation : It can interact with cellular receptors, affecting signal transduction pathways related to inflammation and oxidative stress responses.

Biological Activities

Research has indicated several potential biological activities of this compound:

  • Antimicrobial Activity : Studies suggest that this compound exhibits significant antimicrobial properties against a range of pathogens, making it a candidate for developing new antimicrobial agents.
  • Antioxidant Properties : The presence of hydroxyl groups in its structure contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells .
  • Anticancer Potential : Preliminary studies have shown that this compound may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound:

StudyFindings
Demonstrated antimicrobial effects against Gram-positive and Gram-negative bacteria.
Showed significant antioxidant activity in vitro, with IC50 values comparable to established antioxidants.
Indicated potential anticancer effects in vitro by inhibiting cell proliferation in various cancer cell lines.

Case Study: Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The compound's efficacy was attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes.

Case Study: Antioxidant Activity

In another study assessing antioxidant properties, the compound showed a strong capacity to reduce oxidative stress markers in human cell lines exposed to hydrogen peroxide. The results suggest that it may protect against oxidative damage by enhancing endogenous antioxidant defenses.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Ethyl-7-hydroxy-2-methyl-3-phenoxy-chromen-4-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via FeCl₃-catalyzed one-pot reactions using substituted phenols and ethyl phenylpropiolate in tetrahydrofuran (THF), yielding derivatives with moderate efficiency . Optimization strategies include:

  • Catalyst Screening : Testing alternative Lewis acids (e.g., AlCl₃, ZnCl₂) to improve regioselectivity.
  • Solvent Effects : Polar aprotic solvents like DMF may enhance solubility of intermediates .
  • Temperature Control : Reactions conducted at 60–80°C often balance yield and side-product formation. A prior synthesis of a related chromen-4-one derivative achieved 95% yield using mild conditions (50–60°C) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Aromatic protons appear at δ 6.3–8.2 ppm, with downfield shifts (δ ~177 ppm in ¹³C NMR) confirming the carbonyl group .
  • FTIR : A strong absorption band near 1647 cm⁻¹ corresponds to the chromen-4-one carbonyl stretch .
  • Mass Spectrometry : High-resolution MS (HRMS) is critical for verifying molecular ions (e.g., [M+H]⁺ at m/z 147.1368 observed in a related compound) .

Q. What analytical methods ensure the purity and structural integrity of this compound during synthesis?

  • Methodological Answer :

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254–280 nm) resolves impurities from phenolic byproducts .
  • Melting Point Analysis : Sharp melting ranges (e.g., 51–54°C for a similar chromen-4-one) indicate high crystallinity .
  • Combined Spectroscopy : Cross-validation using NMR, IR, and MS data minimizes misassignment risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of chromen-4-one derivatives, and what validation strategies are recommended?

  • Methodological Answer :

  • Standardized Assays : Use uniform protocols (e.g., MIC for antimicrobial activity) to minimize variability .
  • Docking Studies : Computational models (e.g., molecular docking against E. coli DNA gyrase) can rationalize discrepancies between in vitro and in vivo results .
  • Dose-Response Curves : Establish EC₅₀ values across multiple cell lines to confirm activity thresholds .

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound derivatives in pharmacological contexts?

  • Methodological Answer :

  • Systematic Substituent Variation : Modify the phenoxy or ethyl groups and assess changes in bioactivity (e.g., antifungal potency) .
  • QSAR Modeling : Use Hammett constants or LogP values to correlate electronic/lipophilic properties with activity .
  • Crystallography : X-ray structures (e.g., of flavone analogs) reveal conformational preferences influencing receptor binding .

Q. When encountering discrepancies in spectroscopic data (e.g., NMR chemical shifts) of synthesized chromen-4-one derivatives, what steps should researchers take to verify structural assignments?

  • Methodological Answer :

  • 2D NMR : HSQC and HMBC experiments clarify ambiguous proton-carbon correlations, particularly for overlapping aromatic signals .
  • Isotopic Labeling : Introduce deuterium at reactive sites (e.g., hydroxyl groups) to simplify splitting patterns.
  • Computational Validation : Compare experimental ¹³C NMR shifts with DFT-predicted values (e.g., using Gaussian software) .

Q. What methodologies are employed to assess the potential toxicity and environmental impact of novel chromen-4-one derivatives?

  • Methodological Answer :

  • In Vitro Tox Screens : Use HepG2 cells for hepatotoxicity profiling or Daphnia magna assays for ecotoxicity .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability and metabolite formation.
  • Persistence Testing : OECD 301B biodegradation assays evaluate environmental half-lives, though data gaps exist for many chromen-4-ones .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.